molecular formula C16H17NO3 B14208215 2(1H)-Quinolinone, 4-(methoxymethyl)-1,6-dimethyl-7-(2-propynyloxy)- CAS No. 828277-18-5

2(1H)-Quinolinone, 4-(methoxymethyl)-1,6-dimethyl-7-(2-propynyloxy)-

Cat. No.: B14208215
CAS No.: 828277-18-5
M. Wt: 271.31 g/mol
InChI Key: ZEAUSNUCWRNVDR-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 4-(methoxymethyl)-1,6-dimethyl-7-(2-propynyloxy)- is a complex organic compound with a unique structure that includes a quinolinone core, methoxymethyl, dimethyl, and propynyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 4-(methoxymethyl)-1,6-dimethyl-7-(2-propynyloxy)- typically involves multiple steps. One common method includes the alkylation of a quinolinone derivative with methoxymethyl and dimethyl groups, followed by the introduction of the propynyloxy group through a substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 4-(methoxymethyl)-1,6-dimethyl-7-(2-propynyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.

    Substitution: The propynyloxy group can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with higher oxidation states, while substitution reactions can produce a wide range of functionalized quinolinone compounds.

Scientific Research Applications

2(1H)-Quinolinone, 4-(methoxymethyl)-1,6-dimethyl-7-(2-propynyloxy)- has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 4-(methoxymethyl)-1,6-dimethyl-7-(2-propynyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target molecules and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxy-4-(2-propynyloxy)phenyl)-1H-imidazo(4,5-b)phenazine
  • 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene

Uniqueness

Compared to similar compounds, 2(1H)-Quinolinone, 4-(methoxymethyl)-1,6-dimethyl-7-(2-propynyloxy)- stands out due to its unique combination of functional groups and the quinolinone core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

828277-18-5

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

4-(methoxymethyl)-1,6-dimethyl-7-prop-2-ynoxyquinolin-2-one

InChI

InChI=1S/C16H17NO3/c1-5-6-20-15-9-14-13(7-11(15)2)12(10-19-4)8-16(18)17(14)3/h1,7-9H,6,10H2,2-4H3

InChI Key

ZEAUSNUCWRNVDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1OCC#C)N(C(=O)C=C2COC)C

Origin of Product

United States

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